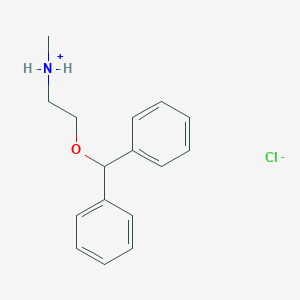
2-(Benzhydryloxy)-N-methylethanamine hydrochloride
Vue d'ensemble
Description
This would typically include the compound’s systematic chemical name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves a detailed description of how the compound can be synthesized from its constituent elements or from other compounds.Molecular Structure Analysis
This involves a discussion of the compound’s molecular geometry, the types of bonds (covalent, ionic, etc.) present, the hybridization of the atoms, and other structural features.Chemical Reactions Analysis
This involves a discussion of the chemical reactions the compound can undergo, including the reactants, products, and conditions necessary for these reactions.Physical And Chemical Properties Analysis
This would include the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity, basicity, reactivity, etc.).Applications De Recherche Scientifique
However, to provide valuable information, I will list down the insights from the retrieved papers, though it's important to note that these insights pertain to different chemical compounds and not directly to "2-(Benzhydryloxy)-N-methylethanamine hydrochloride":
Environmental Impact of Parabens : Parabens, including methylparaben and propylparaben, are commonly used in consumer products and are known to persist in aquatic environments. Despite treatments that relatively eliminate parabens from wastewater, they are ubiquitous in surface water and sediments. This persistence, along with the detection of chlorinated parabens, indicates a need for further research into their environmental fate and potential toxicity (Haman et al., 2015).
Use of Chloroquine in Treating COVID-19 : Chloroquine and hydroxychloroquine, traditionally used for treating malaria, have shown antiviral characteristics in vitro against COVID-19. While these findings support their potential efficacy in treating COVID-19, the literature suggests that more robust clinical trials are necessary to ascertain their effectiveness (Meo et al., 2020).
Potential of Low-Dose Ketamine in Pain Management : Ketamine, known as an anesthetic and analgesic, is being explored for its potential in improving postoperative pain management and reducing opioid-related adverse effects. Further research is required to understand its optimal dose, route of administration, and long-term impact on pain management (Schmid et al., 1999).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, environmental impact, and other safety-related issues.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, new applications, etc.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less common compound like “2-(Benzhydryloxy)-N-methylethanamine hydrochloride”, some of this information may not be readily available. For a more detailed analysis, you may need to consult primary literature sources or specialized databases.
Propriétés
IUPAC Name |
2-benzhydryloxy-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-17-12-13-18-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARUOQLHKTZEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968230 | |
| Record name | 2-(Diphenylmethoxy)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzhydryloxy)-N-methylethanamine hydrochloride | |
CAS RN |
53499-40-4 | |
| Record name | 2-(Diphenylmethoxy)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)


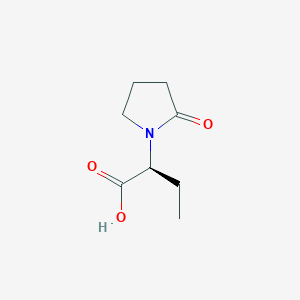
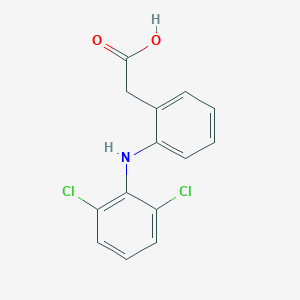

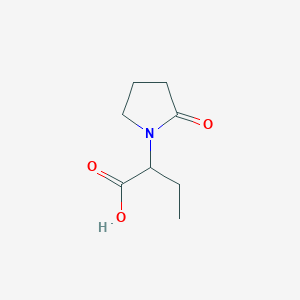
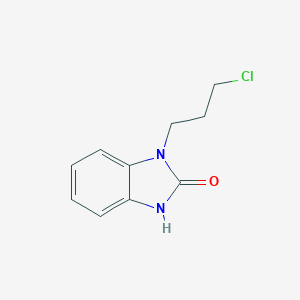
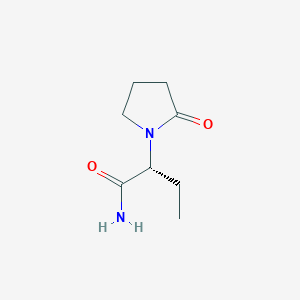
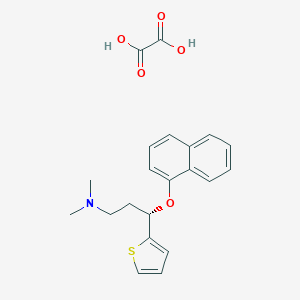

![Dibenz[b,e]oxepin-11(6H)-one](/img/structure/B195834.png)
![3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol](/img/structure/B195842.png)